molecular formula C17H21ClN4O3S B2473581 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1009249-70-0

2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B2473581
CAS RN: 1009249-70-0
M. Wt: 396.89
InChI Key: GYUZZFROCACSOS-UHFFFAOYSA-N
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Description

The compound “2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups including an allylcarbamothioyl group, a piperazine ring, and a 5-chloro-2-methoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as amine protection/deprotection sequences .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2-methoxyphenyl and 5-chloro-2-methoxyphenyl groups would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the presence of the carbamate bond in the allylcarbamothioyl group could potentially be involved in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 5-chloro-2-methoxyphenyl group could potentially influence properties such as density, boiling point, and melting point .

Scientific Research Applications

Antimicrobial Activity

Chromene and coumarin scaffolds are known for their potential antimicrobial activity. In this context, hybrid compounds containing both chromene and coumarin moieties have been synthesized. Specifically, substituted 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-ones (3a–o) were synthesized from substituted (E)-1-(7-Hydroxy-4-methyl-8-coumarinyl)-3-phenyl-2-propen-1-ones (2a–o) using microwave-assisted Vilsmeier–Haack reaction. Notably, compounds 3e, 3f, and 3g exhibited potent antimicrobial activity against tested fungal and bacterial strains .

Chemoselective Reagent

The compound “2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide” contains a chemically stable urea linkage. This linkage can be employed for the protection and deprotection of amino groups. It remains stable under acidic, alkaline, and aqueous conditions, making it a versatile multitasking reagent in organic synthesis .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(prop-2-enylcarbamothioyl)piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S/c1-3-6-20-17(26)22-8-7-19-16(24)13(22)10-15(23)21-12-9-11(18)4-5-14(12)25-2/h3-5,9,13H,1,6-8,10H2,2H3,(H,19,24)(H,20,26)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUZZFROCACSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

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